
2-Methoxynorbornadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxynorbornadiene is an organic compound with the molecular formula C8H10O. It is a derivative of norbornadiene, a bicyclic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the norbornadiene skeleton. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxynorbornadiene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate methoxy-substituted dienophile. The reaction typically requires controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxynorbornadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced hydrocarbons
Substitution: Formation of substituted norbornadiene derivatives
Scientific Research Applications
2-Methoxynorbornadiene has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methoxynorbornadiene involves its interaction with specific molecular targets. The methoxy group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include:
Enzyme Catalysis: The compound can act as a substrate for enzymes, facilitating biochemical reactions.
Molecular Binding: It can bind to specific receptors or active sites, modulating their activity and leading to desired chemical outcomes.
Comparison with Similar Compounds
2-Methoxynorbornene: Similar structure but with one less double bond.
2,5-Norbornadiene: The parent compound without the methoxy group.
2-Methoxynorbornane: A saturated compound with the same carbon skeleton but without double bonds.
Uniqueness: 2-Methoxynorbornadiene stands out due to its unique combination of a bicyclic structure and a methoxy group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
74437-38-0 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methoxybicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
USSAFAWKWBQFAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
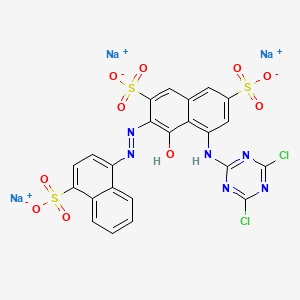
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
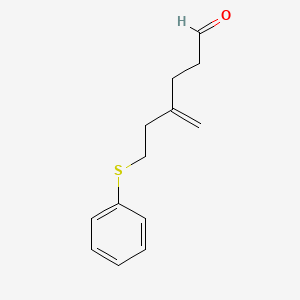
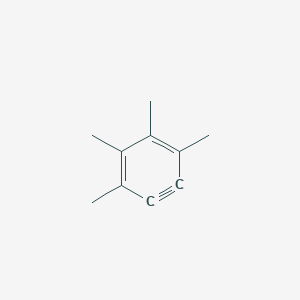
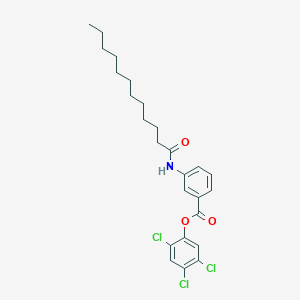

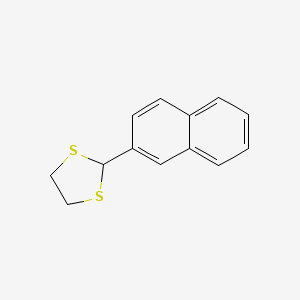
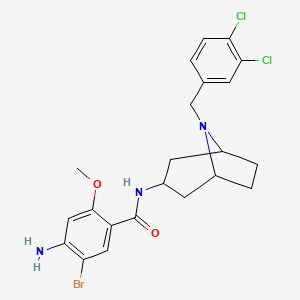
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
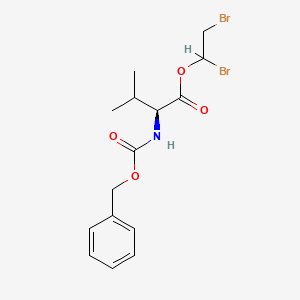

![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
